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molecular formula C13H25NO2 B8367896 Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Cat. No. B8367896
M. Wt: 227.34 g/mol
InChI Key: UNHIAJMYXFZMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426411B2

Procedure details

To a solution of tert-butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate (0.295 g, 0.964 mmol) in DMF (5 mL) was added sodium azide (0.313 g, 4.82 mmol). The reaction was heated at about 50° C. for about 16 h and then cooled to about 15-20° C. Water (40 mL) was added to the reaction mixture. The aqueous solution was extracted with DCM (3×30 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered, and concd under reduced pressure to give a dark brown oil. The brown oil was dissolved in THF (6.5 mL) and water (3.5 mL). Triphenylphosphine (0.316 g, 1.205 mmol) was added. The reaction mixture was stirred at about 25° C. for about 15 h. The organic solvent was removed under reduced pressure and the residue partitioned between saturated aqueous NaHCO3 (20 mL) and DCM (20 mL). The organic phase was concd under reduced pressure. The resulting residue was purified using silica gel chromatography eluting with a gradient of 0-20% (20% (7 N ammonium in MeOH) in MeOH)) in DCM to give tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate (0.102 g, 46%) as a brown oil: LC/MS (Table 1, Method b) Rt=1.72 min; MS m/z: 228 (M+H)+.
Name
tert-butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.313 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.316 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:7][CH:6]([CH2:8]OS(C)(=O)=O)[CH2:5][CH:4]1[C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH3:2].[N-:21]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C1COCC1.O>[NH2:21][CH2:8][CH:6]1[CH2:5][CH:4]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:3]([CH2:1][CH3:2])[CH2:7]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 2-ethyl-4-((methylsulfonyloxy)methyl)cyclopentanecarboxylate
Quantity
0.295 g
Type
reactant
Smiles
C(C)C1C(CC(C1)COS(=O)(=O)C)C(=O)OC(C)(C)C
Name
Quantity
0.313 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.316 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at about 25° C. for about 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 15-20° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with DCM (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
concd under reduced pressure to give a dark brown oil
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous NaHCO3 (20 mL) and DCM (20 mL)
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-20% (20% (7 N ammonium in MeOH) in MeOH)) in DCM

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NCC1CC(C(C1)C(=O)OC(C)(C)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.102 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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